5'-O-DMT-2'-TBDMS-Uridine
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Description
5’-O-DMT-2’-TBDMS-Uridine is a deoxyribonucleoside used for the oligonucleotide synthesis . It’s a modified nucleoside commonly used in the synthesis of mRNA for vaccines . The TBDMS protecting group aids in the stability of the mRNA, allowing for increased production and delivery of mRNA-based therapies .
Synthesis Analysis
5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .Molecular Structure Analysis
The molecular weight of 5’-O-DMT-2’-TBDMS-Uridine is 660.83 and its molecular formula is C36H44N2O8Si . The structure includes a deoxyribonucleoside core with a DMT (dimethoxytrityl) group on the 5’ position and a TBDMS (tert-butyldimethylsilyl) group on the 2’ position .Chemical Reactions Analysis
5’-O-DMT-2’-TBDMS-Uridine has been used in the preparation of pseudorotaxane architectures . It has also been able to undergo microwave-assisted phosphitylation in the preparation of nucleoside phosphoramidites .Physical And Chemical Properties Analysis
5’-O-DMT-2’-TBDMS-Uridine is a solid substance with a color ranging from white to light yellow . It is soluble in DMSO at a concentration of 100 mg/mL .Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-22,29,31-33,40H,23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQIELPHWJPSY-WXQJYUTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N2O8Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451982 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-DMT-2'-TBDMS-Uridine | |
CAS RN |
81246-80-2 |
Source
|
Record name | 5'-O-DMT-2'-TBDMS-Uridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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